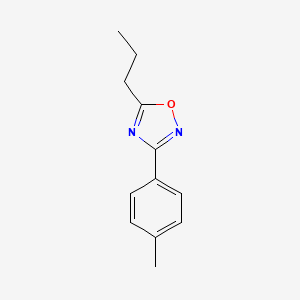

5-Propyl-3-p-tolyl-1,2,4-oxadiazole

Descripción general

Descripción

5-Propyl-3-p-tolyl-1,2,4-oxadiazole is a heterocyclic organic compound with the molecular formula C12H14N2O . It belongs to the class of 1,2,4-oxadiazoles.

Molecular Structure Analysis

The molecular weight of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole is 202.3 . The InChI code is 1S/C12H14N2O/c1-3-4-11-13-12(14-15-11)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3 .

Physical And Chemical Properties Analysis

5-Propyl-3-p-tolyl-1,2,4-oxadiazole has a density of 1.1±0.1 g/cm3, a boiling point of 322.3±35.0 °C at 760 mmHg, and a flash point of 142.4±19.9 °C . It has 3 freely rotating bonds and no violations of the Rule of 5 .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

One study explored the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid. These compounds showed significant protection against corrosion, attributed to their ability to form protective layers on the metal surface, as evidenced by various analytical methods including gravimetric, electrochemical, and SEM analyses (Ammal, Prajila, & Joseph, 2018).

Anticancer Activity

Another study highlighted the anticancer potential of novel indolyl-1,3,4-oxadiazoles. These compounds demonstrated potent cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents (Kumar, Sundaree, Johnson, & Shah, 2009).

Drug Development

Oxadiazoles, including 1,3,4-oxadiazoles, are noted for their frequent appearance in drug molecules, serving often as bioisosteric replacements for ester and amide functionalities. Their differing regioisomeric forms impact their lipophilicity, metabolic stability, hERG inhibition, and aqueous solubility, providing a rationale for their inclusion in drug development (Boström, Hogner, Llinàs, Wellner, & Plowright, 2012).

Apoptosis Induction

Research into the identification of small molecules that induce apoptosis led to the discovery of compounds, including oxadiazole derivatives, that activate caspase-based apoptosis in cancer cells. This chemical genetics approach aids in the identification of potential anticancer drugs and their molecular targets (Cai, Drewe, & Kasibhatla, 2006).

Fungicidal Activity

The synthesis and evaluation of pyridazinone-substituted 1,3,4-oxadiazoles and thiadiazoles revealed their fungicidal activity against wheat leaf rust. A 3D-QSAR study provided insights into the structure-activity relationship, guiding the design of highly active compounds (Zou, Lai, Jin, & Zhang, 2002).

Safety and Hazards

Mecanismo De Acción

Biochemical Pathways

Oxadiazoles have been found to interfere with the synthesis of ergosterol in fungal membranes , but it’s unclear if this compound has the same effect. More research is needed to understand the downstream effects of this compound on biochemical pathways.

Pharmacokinetics

Its molecular weight is 202.26 , which could influence its bioavailability and pharmacokinetic properties

Propiedades

IUPAC Name |

3-(4-methylphenyl)-5-propyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-3-4-11-13-12(14-15-11)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMOYSDZOWQHDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397241 | |

| Record name | 5-Propyl-3-p-tolyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Propyl-3-p-tolyl-1,2,4-oxadiazole | |

CAS RN |

182295-26-7 | |

| Record name | 5-Propyl-3-p-tolyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

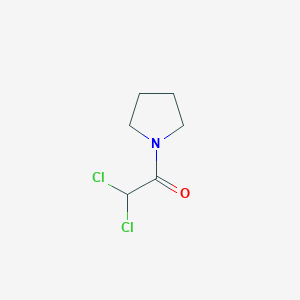

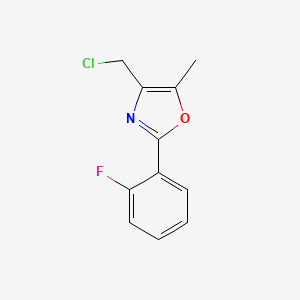

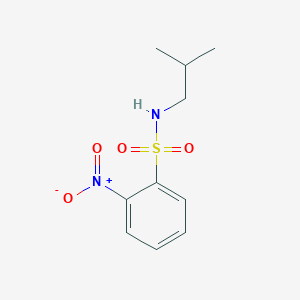

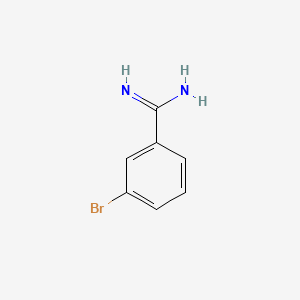

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.